molecular formula C12H10BrClN4OS B2552532 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 920489-44-7

5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B2552532
CAS No.: 920489-44-7
M. Wt: 373.65
InChI Key: PJUMRBUMXFQCQT-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is an organic compound that belongs to the class of triazolothiazine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Scientific Research Applications

5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide has a wide range of applications in scientific research, including:

Future Directions

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, to which this compound belongs, has been identified as a promising structure for the development of new drugs . Future research could focus on further exploring the pharmacological activities of this compound and its derivatives, as well as optimizing its synthesis and improving its physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide typically involves a multi-step process. One common method involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered signal transduction and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
  • 5-bromo-6-chloro-3-iodopyridin-2-amine
  • 4-bromo-3-(4-chlorophenyl)-1H-pyrazol-5-amine

Uniqueness

5-bromo-2-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is unique due to its triazolothiazine core structure, which imparts distinct chemical and biological properties. This structural motif allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

5-bromo-2-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN4OS/c13-7-2-3-9(14)8(6-7)10(19)15-11-16-17-12-18(11)4-1-5-20-12/h2-3,6H,1,4-5H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUMRBUMXFQCQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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